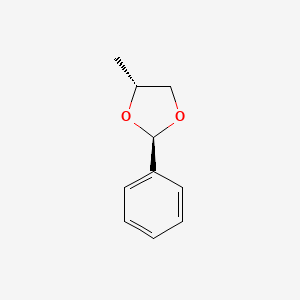

(2R,4R)-4-methyl-2-phenyl-1,3-dioxolane

Description

Contextualization within 1,3-Dioxolane (B20135) Systems and Chiral Acetals

The 1,3-dioxolane ring system is a five-membered heterocycle containing two oxygen atoms at positions 1 and 3. These structures are a subclass of acetals, which are functional groups with the general formula R₂C(OR')₂. nih.gov Acetals are commonly formed by the reaction of an aldehyde or a ketone with an alcohol, and they serve as crucial protecting groups for carbonyl functionalities in multi-step organic syntheses due to their stability under neutral and basic conditions.

When the alcohol used in the formation of an acetal (B89532) is chiral, the resulting acetal is also chiral. These chiral acetals are of significant interest in stereochemistry and asymmetric synthesis. The (2R,4R)-4-methyl-2-phenyl-1,3-dioxolane is an example of such a chiral acetal, derived from the reaction of benzaldehyde (B42025) with (R)-1,2-propanediol. The stereochemistry at both the C2 and C4 positions of the dioxolane ring is fixed, which is a key feature for its potential applications in stereoselective transformations.

The general physical and chemical properties of 4-methyl-2-phenyl-1,3-dioxolane (B1268819) are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Boiling Point | 83-85 °C (at 4 mmHg) |

| Density | 1.065 g/mL |

| Refractive Index | 1.509 |

Significance of the (2R,4R) Stereoisomer in Asymmetric Synthesis

In the realm of asymmetric synthesis, the primary goal is to control the stereochemical outcome of a reaction, producing a single enantiomer or diastereomer of a desired product. Chiral auxiliaries are chiral compounds that are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. After the desired transformation, the chiral auxiliary is removed, having served its purpose of inducing chirality.

Chiral acetals, including those with the 1,3-dioxolane scaffold, have been investigated for their potential as chiral auxiliaries. The fixed stereochemistry of the acetal can create a chiral environment that influences the approach of reagents to a reactive site, leading to the preferential formation of one stereoisomer over another.

While the general principle of using chiral acetals as directing groups in asymmetric synthesis is well-established, specific and detailed research findings on the application of this compound as a chiral auxiliary are not extensively documented in readily available scientific literature. The potential significance of this specific stereoisomer would lie in its ability to impart high levels of diastereoselectivity in reactions such as alkylations, aldol (B89426) additions, or Diels-Alder reactions of substrates to which it is attached. The "trans" relationship between the methyl and phenyl groups in the (2R,4R) isomer would present a unique steric and electronic environment, which could in principle be exploited for stereochemical control.

The sensory properties of the different stereoisomers of 2-methyl-4-phenyl-1,3-dioxolane (B8692464) have been studied, highlighting the distinct characteristics of each isomer. google.com This underscores the importance of stereochemistry in determining the properties of these molecules, although it does not directly pertain to their application in asymmetric synthesis.

Sensory Properties of 2-Methyl-4-phenyl-1,3-dioxolane Stereoisomers

| Stereoisomer | Configuration | Odor Profile |

| (2R,4S) | cis | Strong, clear, indole, rose-jasmine |

| (2S,4R) | cis | Styrene, indole, skatole, hyacinths |

| (2S,4S) | trans | Floral, woody, diphenyl ether, rose, animal, chocolate note |

| (2R,4R) | trans | Floral, lilac, woody, orange liquid, chocolate note |

Historical and Current Research Landscape of this compound and Related Structures

The synthesis of 2-methyl-4-phenyl-1,3-dioxolane was reported as early as 1900 in a German patent. google.com This early work focused on the preparation of the compound in strongly protic media, without detailing the isomeric distribution of the product. google.com Later, in 1975, the sensory properties of a large number of synthesized acetals, including 2-methyl-4-phenyl-1,3-dioxolane, were extensively reported. google.com

The broader field of chiral acetals in asymmetric synthesis has seen significant development. Chiral acetals with a C₂ axis of symmetry have been widely used as chiral auxiliaries. iupac.org These acetals can act by their directive effect, differentiating between the si and re faces of a prochiral functional group, or they can participate directly in reactions through diastereoselective cleavage of the acetal ring. iupac.org

Current research in the area of chiral 1,3-dioxolanes is diverse. Many studies focus on the synthesis of new 1,3-dioxolane derivatives with potential biological activities, such as antibacterial and antifungal properties. nih.gov In these studies, enantiomerically pure 1,3-dioxolanes are synthesized from commercially available chiral diols, resulting in products with high enantiomeric excess. nih.gov

Another area of active research involves the use of chiral 1,3-dioxolane-based ligands in catalysis. nih.gov The rigid structure of the dioxolane ring can be incorporated into larger ligand frameworks to create a well-defined chiral environment around a metal center, which can then catalyze a variety of asymmetric transformations. Furthermore, derivatives such as 2-methylene-4-phenyl-1,3-dioxolane have been synthesized and utilized in polymer chemistry. rsc.org

While the foundational chemistry of 1,3-dioxolanes is well-established, the specific application of this compound as a chiral auxiliary in asymmetric synthesis remains an area with limited detailed exploration in the current body of scientific literature. The existing research on related chiral acetals and dioxolane structures, however, provides a strong basis for its potential utility in this field.

Structure

2D Structure

3D Structure

Properties

CAS No. |

51591-49-2 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

(2R,4R)-4-methyl-2-phenyl-1,3-dioxolane |

InChI |

InChI=1S/C10H12O2/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-,10-/m1/s1 |

InChI Key |

CDIKGISJRLTLRA-PSASIEDQSA-N |

Isomeric SMILES |

C[C@@H]1CO[C@H](O1)C2=CC=CC=C2 |

Canonical SMILES |

CC1COC(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Stereocontrol of 2r,4r 4 Methyl 2 Phenyl 1,3 Dioxolane and Its Stereoisomers

Diastereoselective and Enantioselective Formation of 1,3-Dioxolanes

The formation of the 1,3-dioxolane (B20135) ring from acyclic precursors can be achieved with high levels of stereocontrol through several advanced synthetic methods. These approaches often rely on the careful orchestration of reaction conditions and the nature of the starting materials to influence the stereochemical outcome.

Three-Component Assembly Reactions for Substituted 1,3-Dioxolanes

Three-component assembly reactions offer an efficient pathway to complex 1,3-dioxolanes by combining three distinct starting materials in a single operation. A notable example involves the stereoselective assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether. researchgate.netgoogle.com This method capitalizes on the in situ generation and subsequent trapping of a reactive intermediate to build the dioxolane ring with defined stereochemistry. The reaction is typically mediated by a hypervalent iodine(III) reagent. researchgate.net

The stereoselectivity of this assembly is dictated by two key steps: the initial oxidative formation of a 1,3-dioxolan-2-yl cation intermediate and the subsequent nucleophilic trapping of this cation. researchgate.net By varying the components, a diverse range of substituted dioxolanes can be synthesized. For instance, a rhodium(II)-catalyzed asymmetric three-component cascade reaction has been developed using I(III)/P(V)-hybrid ylides, aldehydes, and carboxylic acids to produce chiral 1,3-dioxoles, which are related unsaturated analogs. organic-chemistry.org

Oxidation of Alkenes with Hypervalent Iodine(III) for Dioxolane Formation

The oxidative difunctionalization of alkenes using hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (PhI(OAc)₂), is a powerful tool for constructing heterocyclic systems, including 1,3-dioxolanes. researchgate.netnih.gov In this process, a carboxylic acid acts as a bidentate nucleophile, attacking the alkene in a reaction mediated by the iodine(III) reagent. researchgate.netbeilstein-journals.org This leads to the formation of a key intermediate, the 1,3-dioxolan-2-yl cation. researchgate.netgoogle.com

This approach is an extension of the classic Prévost and Woodward reactions. researchgate.net The reaction proceeds stereospecifically, meaning the stereochemistry of the starting alkene directly determines the stereochemistry of the cationic intermediate. researchgate.netbeilstein-journals.org For example, a cis-alkene will generate a meso cation, whereas a trans-alkene will form a chiral, racemic cation. researchgate.netbeilstein-journals.org The subsequent reaction of this intermediate then establishes the final stereochemistry of the 1,3-dioxolane product.

Stereospecific Generation and Trapping of 1,3-Dioxolan-2-yl Cation Intermediates

The stereochemical outcome of the hypervalent iodine(III)-mediated synthesis of 1,3-dioxolanes is controlled by the stereospecific generation and stereoselective trapping of the 1,3-dioxolan-2-yl cation intermediate. researchgate.netgoogle.combeilstein-journals.org The neighboring group participation of the carboxylate group during the oxidation of the alkene ensures that the cation is formed in a predictable manner based on the alkene's geometry. researchgate.net

Once formed, this electrophilic cation is trapped by a nucleophile. In the three-component assembly, this nucleophile is typically a silyl enol ether. researchgate.netgoogle.com The facial selectivity of the nucleophilic attack on the planar cation determines the final diastereoselectivity of the product. Research has shown that the reaction of cis-4-octene with acetic acid and a silyl enol ether under these conditions leads to a single diastereomer of the substituted 1,3-dioxolane, whereas the corresponding trans-4-octene yields the racemic form of a different diastereomer. researchgate.netbeilstein-journals.org This demonstrates the high degree of stereocontrol exerted by the intermediate cation.

| Starting Alkene | Intermediate Cation | Product Stereochemistry | Observed Yield | Reference |

|---|---|---|---|---|

| cis-4-Octene | meso-Dioxolanyl Cation | Single Diastereomer (meso) | 85% | researchgate.net |

| trans-4-Octene | chiral-Dioxolanyl Cation | Single Diastereomer (racemic) | 85% | researchgate.net |

Asymmetric Synthesis Approaches to Chiral 1,3-Dioxolanes

Asymmetric synthesis provides a direct route to enantiomerically enriched or pure chiral compounds, avoiding the need for resolving racemic mixtures. For chiral 1,3-dioxolanes, the most common strategies involve the use of chiral starting materials that impart their stereochemistry to the final product.

Utilization of Chiral Diols in Acetal (B89532) Formation

A foundational method for synthesizing chiral acetals is the reaction of a prochiral aldehyde or ketone with an enantiomerically pure diol. researchgate.net This acid-catalyzed condensation reaction generates a new stereocenter at the original carbonyl carbon (the C2 position of the dioxolane). chemicalbook.com Since the diol is chiral, the two faces of the prochiral carbonyl are diastereotopic, leading to the formation of two diastereomeric products, often in unequal amounts.

The synthesis of suitable chiral 1,3-diols is itself a significant area of research, with methods including asymmetric reduction of keto alcohols or asymmetric aldol (B89426) reactions. nih.gov Once the enantiopure diol is obtained, its reaction with a carbonyl compound can proceed. The level of diastereoselectivity in the acetalization step depends on steric and electronic factors, and the reaction conditions can sometimes be tuned to favor one diastereomer over the other. The resulting diastereomers can then typically be separated using standard laboratory techniques like column chromatography.

Enantiomerically Pure Precursors in (2R,4R)-4-Methyl-2-phenyl-1,3-dioxolane Synthesis

The direct synthesis of this compound relies on the use of enantiomerically pure starting materials. The target molecule possesses two stereocenters, at the C2 and C4 positions. The stereochemistry at C4 can be fixed by starting with an enantiopure C3 building block. Specifically, the reaction of benzaldehyde (B42025) with commercially available, enantiopure (R)-propane-1,2-diol provides a direct route to the desired 4-methyl-2-phenyl-1,3-dioxolane (B1268819) framework with the (4R) configuration pre-determined.

This reaction is a standard acid-catalyzed acetalization. The attack of the diol on the protonated benzaldehyde creates a new stereocenter at the C2 position. Because the diol is chiral, this results in the formation of two diastereomers: This compound (the cis isomer) and (2S,4R)-4-methyl-2-phenyl-1,3-dioxolane (the trans isomer).

| Reactant 1 | Reactant 2 | Diastereomer 1 | Diastereomer 2 | Stereochemical Relationship |

|---|---|---|---|---|

| Benzaldehyde | (R)-Propane-1,2-diol | This compound | (2S,4R)-4-Methyl-2-phenyl-1,3-dioxolane | Epimers at C2 |

The ratio of the (2R,4R) to (2S,4R) diastereomers formed depends on whether the reaction is under kinetic or thermodynamic control. Generally, the cis isomer, where the substituents on the ring are on the same face, is often the thermodynamically more stable product in related 2,4-disubstituted systems. Following the reaction, the two diastereomers can be separated by physical methods such as fractional distillation or column chromatography to isolate the pure (2R,4R) isomer.

Lipase-Catalyzed Acylation for Enantiomeric Resolution of 1,3-Dioxolane-4-methanols

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of chiral alcohols. jocpr.com This method utilizes the stereoselectivity of enzymes, such as lipases, which catalyze the acylation of one enantiomer in a racemic mixture at a much higher rate than the other. jocpr.commdpi.com For precursors like 1,3-dioxolane-4-methanols, this process typically involves the transesterification reaction with an acyl donor, such as vinyl acetate, in an organic solvent. mdpi.compolimi.it

Lipases, particularly from Pseudomonas cepacia (e.g., Lipase PS) and Candida antarctica, are frequently employed due to their high enantioselectivity and stability in organic media. mdpi.compolimi.it The enzyme selectively acylates one enantiomer of the alcohol, yielding an enantioenriched ester and the unreacted, enantioenriched alcohol. These two products can then be separated by standard chromatographic methods.

The efficiency of the resolution is determined by the conversion percentage and the enantiomeric excess (e.e.) of both the product and the remaining substrate. nih.gov Optimal resolutions often target a 50% conversion, which can theoretically provide both the acylated and unreacted enantiomers with high optical purity. nih.gov Factors influencing the reaction's success include the choice of lipase, acyl donor, solvent, and temperature. polimi.itnih.gov For instance, studies on similar chiral alcohols have shown that Pseudomonas cepacia lipase in tert-butyl methyl ether can achieve high enantioselectivity. polimi.it

Table 1: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol polimi.itThis table illustrates typical results from a lipase-catalyzed resolution, showing the performance of different enzymes in the acylation of a model chiral alcohol.

| Entry | Lipase | Time (h) | Conversion (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|

| 1 | Lipase PS (Amano) | 0.5 | 30 | 96:4 |

| 2 | Lipase from Candida cylindracea | 24 | 45 | 80:20 |

| 3 | Lipase from porcine pancreas | 48 | >95 | 55:45 |

| 4 | Esterase from porcine liver | 48 | 10 | 60:40 |

Control of Diastereomeric Ratios and Configuration in Dioxolane Synthesis

The synthesis of 4-methyl-2-phenyl-1,3-dioxolane from 1-phenyl-1,2-ethanediol and benzaldehyde (or its equivalent) yields a mixture of diastereomers: cis (where the methyl and phenyl groups are on the same side of the dioxolane ring) and trans (where they are on opposite sides). google.com The (2R,4R) isomer is a trans diastereomer. The ratio of these diastereomers is governed by the principles of kinetic versus thermodynamic control. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Kinetic Control: At lower temperatures and under irreversible reaction conditions, the product ratio is determined by the relative rates of formation. libretexts.orgmasterorganicchemistry.com The diastereomer that is formed via the lower energy transition state will be the major product, known as the kinetic product. wikipedia.org

Thermodynamic Control: At higher temperatures or under conditions where the reaction is reversible (e.g., prolonged reaction times with an acid catalyst), the system can reach equilibrium. libretexts.orgmasterorganicchemistry.com The final product ratio will reflect the relative thermodynamic stabilities of the diastereomers, with the more stable isomer being the major product (the thermodynamic product). wikipedia.org

Generally, the formation of 1,3-dioxolanes is achieved via acid catalysis, which facilitates equilibration between the diastereomers. organic-chemistry.org For many 2,4-disubstituted 1,3-dioxolanes, the cis isomer is often the thermodynamically more stable product due to reduced steric interactions. However, the specific ratio can be influenced by the choice of catalyst (Brønsted or Lewis acids), solvent, and temperature. organic-chemistry.org By carefully selecting these conditions, the synthesis can be directed to favor the desired diastereomer. nih.gov For example, it has been noted that diastereomer mixtures with a high proportion of cis isomers can be sensorially more valuable than those with a high proportion of trans isomers in related 2-methyl-4-phenyl-1,3-dioxolane (B8692464) systems. google.com

Table 2: Factors Influencing Diastereomeric Ratio in Dioxolane Synthesis

| Reaction Control | Typical Conditions | Dominant Product | Determining Factor |

|---|---|---|---|

| Kinetic | Low Temperature, Short Reaction Time | Product formed fastest (via lowest Ea) | Transition State Energy masterorganicchemistry.com |

| Thermodynamic | High Temperature, Long Reaction Time, Reversible Conditions | Most stable product | Gibbs Free Energy of Product wikipedia.orglibretexts.org |

Epimerization and Isomerization Pathways of 4-Methyl-2-phenyl-1,3-dioxolane Stereoisomers

The stereoisomers of 4-methyl-2-phenyl-1,3-dioxolane can interconvert through epimerization, particularly at the C2 carbon (the acetal carbon). This process is typically catalyzed by acid. semanticscholar.org Epimerization at C2 allows for the conversion between cis and trans diastereomers. For instance, a (2S,4R)-cis-isomer can be converted into the (2R,4R)-trans-isomer.

The mechanism involves the protonation of one of the dioxolane oxygen atoms by an acid catalyst, followed by ring opening to form a stabilized carbocation intermediate. Rotation around the C4-C5 bond is restricted, but the planar carbocation at C2 can be attacked by the hydroxyl group from either face upon ring closure, leading to a mixture of the C2 epimers. Over time, this process will lead to an equilibrium mixture that favors the thermodynamically more stable diastereomer.

Furthermore, it is possible to convert between epimers with the same configuration at the C4 carbon. google.com For example, the (2S,4R)-isomer can be converted to the (2R,4R)-isomer. Research has shown that dissolving an epimer, such as (2R,4R)-2-methyl-4-phenyl-1,3-dioxolane, in a solvent and holding it at a low temperature (e.g., 0°C or less) can promote the formation of its C2-epimer until a desired equilibrium is reached. google.com This allows for the enrichment of a specific, desired stereoisomer from a mixture.

Reaction Mechanisms and Mechanistic Investigations of 2r,4r 4 Methyl 2 Phenyl 1,3 Dioxolane Transformations

Detailed Mechanistic Pathways of 1,3-Dioxolane (B20135) Ring Formation

The formation of 1,3-dioxolanes is a classic example of acetal (B89532) synthesis, typically achieved through the acid-catalyzed reaction of a carbonyl compound with a 1,2-diol. organic-chemistry.org The synthesis of (2R,4R)-4-methyl-2-phenyl-1,3-dioxolane involves the reaction of benzaldehyde (B42025) with the chiral diol, (R)-1,2-propanediol. The mechanism proceeds through several key steps under acidic conditions, often using a Brønsted or Lewis acid catalyst. organic-chemistry.org

The mechanistic pathway is initiated by the protonation of the carbonyl oxygen of benzaldehyde. This activation step enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. The primary hydroxyl group of (R)-1,2-propanediol then attacks the protonated carbonyl carbon. This is followed by a proton transfer from the newly attached hydroxyl group to one of the oxygen atoms of the original diol, forming a hemiacetal intermediate.

Subsequent intramolecular cyclization occurs as the second hydroxyl group of the diol attacks the carbon of the protonated hemiacetal, leading to the expulsion of a water molecule. This ring-closure step forms a five-membered ring. The final step involves the deprotonation of the oxonium ion to yield the neutral 1,3-dioxolane ring. The stereochemistry at the C4 position is predetermined by the starting (R)-1,2-propanediol. The formation of the new stereocenter at the C2 position is influenced by the existing stereocenter, often resulting in a diastereomeric mixture of (2R,4R) and (2S,4R) isomers, though reaction conditions can be optimized to favor one over the other.

A plausible pathway in some syntheses involves the generation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped by a nucleophile. mdpi.com The stereospecific generation of this cation can be a controlling factor in the stereochemical outcome of the final product. mdpi.comwikipedia.org

Table 1: Key Steps in the Acid-Catalyzed Formation of this compound

| Step | Description | Intermediate/Species |

| 1. Protonation | The acid catalyst protonates the carbonyl oxygen of benzaldehyde. | Protonated Benzaldehyde |

| 2. Nucleophilic Attack | The primary hydroxyl group of (R)-1,2-propanediol attacks the carbonyl carbon. | Hemiacetal Intermediate |

| 3. Proton Transfer | A proton is transferred to create a good leaving group (water). | Protonated Hemiacetal |

| 4. Cyclization | Intramolecular attack by the secondary hydroxyl group closes the ring. | Oxonium Ion |

| 5. Deprotonation | Loss of a proton regenerates the catalyst and forms the final product. | This compound |

Nucleophilic Attack and Cleavage Mechanisms of Dioxolane Rings

The 1,3-dioxolane ring, being an acetal, is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions. organic-chemistry.org This acid-catalyzed hydrolysis is essentially the reverse of the formation mechanism.

The cleavage mechanism begins with the protonation of one of the oxygen atoms in the dioxolane ring. This is followed by the rate-determining heterolysis of the C2-O bond, which results in the opening of the ring to form a resonance-stabilized oxocarbenium ion. lookchem.com The presence of the phenyl group at the C2 position significantly stabilizes this cationic intermediate through resonance. This intermediate is then attacked by a nucleophile, typically water in the case of hydrolysis.

The subsequent steps involve deprotonation and further reaction to ultimately yield the original benzaldehyde and (R)-1,2-propanediol. The efficiency of this cleavage can be very high; for instance, the deprotection of 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde can be achieved rapidly in water using specific catalysts. organic-chemistry.orgwikipedia.org While stable to most nucleophiles, strong oxidizing agents or the addition of strong Lewis acids can facilitate the cleavage of the dioxolane ring. organic-chemistry.org

Table 2: Comparison of Dioxolane Ring Stability under Different Conditions

| Condition | Stability | Mechanistic Feature |

| Acidic (e.g., aq. HCl) | Labile | Protonation of ring oxygen followed by C-O bond cleavage and oxocarbenium ion formation. lookchem.com |

| Neutral | Stable | Acetal linkage is not susceptible to attack by neutral nucleophiles like water. |

| Basic (e.g., aq. NaOH) | Stable | Acetal linkage is resistant to bases and most nucleophiles. organic-chemistry.org |

| Lewis Acidic | Labile | Coordination of Lewis acid to ring oxygen facilitates ring opening. |

Intramolecular and Intermolecular Reactions Involving 1,3-Dioxolane Intermediates

The 1,3-dioxolane moiety can act as a crucial intermediate in various chemical transformations. Both intramolecular and intermolecular reactions can proceed via the formation of a dioxolane or a related intermediate like a 1,3-dioxolan-2-yl cation.

In certain multi-component reactions, a 1,3-dioxolan-2-yl cation can be generated in situ from an alkene. mdpi.com This electrophilic intermediate is then available to be trapped by an external nucleophile in an intermolecular fashion, leading to the stereoselective formation of substituted 1,3-dioxolanes. mdpi.com For example, an alkene, a carboxylic acid, and a silyl (B83357) enol ether can be assembled into a complex dioxolane product through this pathway. mdpi.com

Intramolecularly, a proximate functional group within a molecule can react to form a dioxolane ring. For instance, an epoxide can undergo a ring-expansion reaction with a nearby carbonyl group to form a dioxolane system. wikipedia.org Additionally, 1,3-dioxolanes can participate in radical chain processes. A thiol-promoted, site-specific addition of a 1,3-dioxolane to an imine represents an intermolecular reaction that forms protected α-amino aldehydes. organic-chemistry.org

Furthermore, 1,3-dioxolane itself is used as a comonomer in the cationic ring-opening polymerization to form polyacetals. sciencemadness.org This process involves the cleavage of the dioxolane ring and subsequent intermolecular reaction to build a polymer chain.

Applications of 2r,4r 4 Methyl 2 Phenyl 1,3 Dioxolane in Asymmetric Organic Synthesis

Role as a Chiral Ligand and Catalyst Component

Development of Organocatalysts Based on Dioxolane Frameworks

The development of small molecule organocatalysts has revolutionized asymmetric synthesis, providing a powerful alternative to traditional metal-based catalysts. Chiral 1,3-dioxolane (B20135) frameworks have emerged as promising scaffolds for the design of novel organocatalysts due to their conformational rigidity and the predictable spatial arrangement of their substituents. While specific organocatalysts derived directly from (2R,4R)-4-methyl-2-phenyl-1,3-dioxolane are not extensively documented in peer-reviewed literature, the principles of catalyst design using similar chiral diol and dioxolane structures provide a clear blueprint for its potential applications.

The core concept involves the functionalization of the dioxolane scaffold with catalytically active moieties. For instance, the phenyl group at the C2 position or the methyl groups at the C4 position could be further modified to incorporate Lewis basic or Brønsted acidic sites. These appended functional groups, held in a well-defined chiral environment by the dioxolane ring, can then activate substrates and control the stereoselectivity of a reaction.

Table 1: Potential Organocatalyst Designs Based on a Dioxolane Scaffold

| Catalyst Type | Proposed Functionalization of this compound | Potential Applications |

| Lewis Base Catalyst | Introduction of a pyridine (B92270) or amine moiety on the phenyl ring. | Michael additions, aldol (B89426) reactions, acylations. |

| Brønsted Acid Catalyst | Sulfonation or phosphorylation of the phenyl group. | Friedel-Crafts reactions, Diels-Alder reactions. |

| Bifunctional Catalyst | Incorporation of both a hydrogen-bond donor (e.g., thiourea) and a basic site. | Aldol reactions, Mannich reactions. |

The chiral environment created by the (2R,4R)-stereochemistry of the dioxolane backbone would be crucial in differentiating between the enantiotopic faces of a prochiral substrate, leading to the formation of one enantiomer of the product in excess. The development of such catalysts would contribute to the expanding toolbox of organocatalysis, offering new solutions for challenging asymmetric transformations.

Utilizing the 1,3-Dioxolane Moiety as a Chiral Protecting Group

The use of protecting groups is a cornerstone of multistep organic synthesis, enabling the selective transformation of one functional group in the presence of others. When a protecting group is chiral, it can also serve as a chiral auxiliary, influencing the stereochemical outcome of reactions at a remote site. The this compound moiety is well-suited for this dual role.

1,3-Dioxolanes are commonly employed to protect aldehydes and ketones, as well as 1,2-diols. organic-chemistry.orgchem-station.com The formation of the this compound from a carbonyl compound and (2R,3R)-butanediol, or from a 1,2-diol and benzaldehyde (B42025), introduces a chiral environment around the protected functionality. This chirality can direct subsequent reactions in a diastereoselective manner.

For example, the protection of a prochiral ketone with (2R,3R)-butanediol would result in a mixture of diastereomeric dioxolanes. After separation, the desired diastereomer can be subjected to a nucleophilic addition to the carbonyl group. The chiral dioxolane framework would shield one face of the carbonyl, leading to a preferential attack from the less hindered face and the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the chiral auxiliary would furnish an optically active tertiary alcohol.

Table 2: Diastereoselective Reactions Utilizing Chiral Dioxolane Protecting Groups

| Substrate | Chiral Diol | Reagent | Product | Diastereomeric Excess (d.e.) |

| Prochiral Ketone | (2R,3R)-Butanediol | Grignard Reagent | Chiral Tertiary Alcohol | Potentially high |

| Symmetric 1,2-Diol | Benzaldehyde/(2R,3R)-Butanediol | Acylating Agent | Mono-acylated Chiral Diol | Potentially high |

In the synthesis of complex molecules with multiple hydroxyl or carbonyl groups, an orthogonal protecting group strategy is often necessary. This involves the use of different protecting groups that can be removed under distinct conditions, allowing for the selective deprotection and functionalization of specific sites.

The this compound, being an acetal (B89532), is stable under basic and nucleophilic conditions but can be cleaved under acidic conditions. This property allows it to be used in conjunction with other protecting groups, such as silyl (B83357) ethers (cleaved by fluoride (B91410) ions) or benzyl (B1604629) ethers (removed by hydrogenolysis), in a multistep synthesis.

For instance, a polyol could be selectively protected at two adjacent hydroxyl groups using benzaldehyde and (2R,3R)-butanediol to form the chiral dioxolane, while other hydroxyl groups are protected with silyl ethers. The silyl ethers could then be selectively removed and the exposed hydroxyl groups functionalized, leaving the chiral dioxolane intact. In a subsequent step, the dioxolane could be removed under acidic conditions to reveal the original diol for further transformation. This orthogonal approach provides a high degree of flexibility in the synthesis of complex natural products and pharmaceuticals.

Key Intermediate and Building Block in Complex Molecule Synthesis

Chiral building blocks are enantiomerically pure compounds that can be incorporated into the synthesis of larger, more complex molecules. This compound, with its defined stereochemistry, can serve as a valuable chiral building block.

The dioxolane ring of this compound can be manipulated to generate other valuable chiral intermediates. For example, reductive cleavage of the acetal can lead to chiral mono-protected 1,2-diols, which are versatile intermediates in their own right. Furthermore, reactions that modify the phenyl or methyl groups, while retaining the chiral integrity of the dioxolane core, can lead to a diverse range of optically active building blocks.

Stereodivergent synthesis is a powerful strategy that allows for the selective formation of any possible stereoisomer of a product with multiple stereocenters, often by simply changing the catalyst or a reagent. core.ac.uk Chiral acetals, such as this compound, can play a crucial role in directing the stereochemical outcome of such processes.

By acting as a chiral auxiliary, the dioxolane can control the formation of new stereocenters. The choice of reaction conditions or reagents can influence the transition state of the reaction, leading to different diastereomeric products. For example, in a Lewis acid-mediated addition of a nucleophile to an aldehyde bearing the this compound as a chiral auxiliary, the choice of a chelating versus a non-chelating Lewis acid can alter the conformation of the intermediate, resulting in the selective formation of either the syn or the anti product. This level of control is highly desirable in the synthesis of complex molecules where the precise arrangement of multiple stereocenters is critical for biological activity.

Application in the Synthesis of Chiral Diamines and Analogs

Following a comprehensive review of scientific literature, no specific applications of this compound as a chiral auxiliary or precursor in the direct synthesis of chiral diamines or their analogs have been documented. Research in the field of asymmetric synthesis of chiral diamines is extensive, employing a variety of strategies such as the use of different chiral auxiliaries, catalytic asymmetric reactions, and the derivatization of compounds from the chiral pool. However, the utilization of this compound for this particular purpose is not reported in the available scholarly articles and patents.

The synthesis of chiral diamines is a significant area of research due to their importance as ligands for asymmetric catalysis and as key structural motifs in various biologically active compounds. The methodologies to obtain enantiomerically pure diamines are diverse and well-established. These methods often involve the stereoselective introduction of nitrogen-containing functional groups. While various chiral auxiliaries are routinely employed to induce stereoselectivity in such syntheses, it appears that this compound has not been explored or reported in this context.

Further investigation into the applications of similar 1,3-dioxolane structures in asymmetric synthesis could potentially reveal indirect pathways or methodologies that might be adaptable for the synthesis of chiral diamines. However, based on the current body of scientific literature, there are no established protocols or research findings to include in a detailed discussion on the application of this compound for the synthesis of chiral diamines and their analogs.

Spectroscopic and Chromatographic Methods for Stereochemical Characterization of 2r,4r 4 Methyl 2 Phenyl 1,3 Dioxolane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in distinguishing between the diastereomers of 4-methyl-2-phenyl-1,3-dioxolane (B1268819) (cis and trans). The relative stereochemistry of the methyl and phenyl substituents creates distinct magnetic environments for the protons on the dioxolane ring, leading to characteristic differences in their chemical shifts and coupling constants.

For the (2R,4R) isomer, which has a trans configuration, the phenyl group at C2 and the methyl group at C4 are on opposite sides of the dioxolane ring plane. This arrangement influences the signals of the methine protons at C2 and C4, and the methylene (B1212753) protons at C5. The diastereomeric ratio in a mixture can be accurately determined by integrating the distinct signals corresponding to the cis and trans isomers. For instance, the methine proton at the C2 position often shows a clear separation in chemical shift between the two diastereomers, allowing for straightforward quantification.

The assignment of the trans configuration is typically confirmed by analyzing the coupling constants between the protons on the dioxolane ring. The magnitude of the vicinal coupling constant (³J) between the proton at C2 and the proton at C4 is stereochemically dependent. In many five-membered ring systems, the coupling constant between trans-protons is characteristically different from that of cis-protons.

Table 1: Representative ¹H NMR Data for 4-Methyl-2-phenyl-1,3-dioxolane Isomers Note: Specific chemical shift and coupling constant values for the pure (2R,4R) isomer are not readily available in the searched literature. The following table is a generalized representation based on typical values for such structures.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl-H | 7.20 - 7.50 | Multiplet | - |

| C2-H (methine) | 5.70 - 6.00 | Singlet/Doublet | Varies with isomer |

| C4-H (methine) | 4.00 - 4.50 | Multiplet | Varies with isomer |

| C5-H (methylene) | 3.50 - 4.20 | Multiplet | Varies with isomer |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the number and type of carbon atoms in a molecule. The chemical shifts of the carbons in (2R,4R)-4-methyl-2-phenyl-1,3-dioxolane are indicative of their electronic environment. The acetal (B89532) carbon (C2) is characteristically downfield due to the two attached oxygen atoms. The carbons of the phenyl group appear in the aromatic region (125-140 ppm).

The following table presents ¹³C NMR data reported for a diastereomeric mixture of 2-methyl-4-phenyl-1,3-dioxolane (B8692464), which is a regioisomer. While not the exact target compound, it provides a close approximation of the expected chemical shifts for the 4-methyl-2-phenyl-1,3-dioxolane structure. google.com For this compound, similar shifts would be expected.

Table 2: Published ¹³C NMR Chemical Shifts for a 2-Methyl-4-phenyl-1,3-dioxolane Isomer google.com

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C4-CH₃ | 19.83 |

| C5 (CH₂) | 71.98 |

| C4 (CH) | 78.37 |

| C2 (CH) | 102.38 |

| Aromatic CH | 126.28, 127.86, 128.48 |

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique used to determine the spatial proximity of protons within a molecule. For the stereochemical assignment of this compound, a NOESY experiment would provide definitive proof of the trans relationship between the substituents.

In a NOESY spectrum, cross-peaks are observed between protons that are close to each other in space (typically < 5 Å), regardless of their bonding connectivity. For the (2R,4R) isomer, the following correlations would be expected:

A NOE correlation between the methine proton at C2 and the methine proton at C4.

No significant NOE correlation between the methine proton at C2 and the protons of the methyl group at C4.

The absence of a cross-peak between the C2 proton and the C4-methyl protons would be strong evidence for their trans orientation, as they are on opposite faces of the ring and thus spatially distant. Conversely, the corresponding cis isomer would show a strong NOE between these groups.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The molecular formula of 4-methyl-2-phenyl-1,3-dioxolane is C₁₀H₁₂O₂. nist.gov

For this compound, electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 164, corresponding to the molecular weight. google.comnist.gov High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement (calculated exact mass: 164.08373).

The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for acetals involve cleavage of the C-O bonds.

Table 3: GC/MS Fragmentation Data for an Isomer of 4-Methyl-2-phenyl-1,3-dioxolane google.com

| m/z | Relative Intensity (%) | Possible Fragment Ion |

|---|---|---|

| 164 | 15 | [M]⁺ (Molecular Ion) |

| 134 | 41 | [M - CH₂O]⁺ |

| 121 | 36 | [M - CH₃CHO]⁺ |

| 120 | 76 | [M - C₂H₄O]⁺ |

| 104 | 57 | [C₇H₄O]⁺ |

| 91 | 49 | [C₇H₇]⁺ (Tropylium ion) |

Chromatographic Techniques for Isomer Separation and Purity Assessment

Chromatographic methods are essential for separating the different isomers of 4-methyl-2-phenyl-1,3-dioxolane and assessing the purity of the isolated (2R,4R) enantiomer.

Gas chromatography is a highly effective technique for separating the volatile diastereomers (cis and trans) of 4-methyl-2-phenyl-1,3-dioxolane. The separation is based on differences in the boiling points and interactions of the isomers with the stationary phase of the GC column. Different column polarities can be used to achieve separation. nist.gov

To separate the enantiomers, such as (2R,4R) from (2S,4S), a chiral stationary phase is required. Chiral GC columns create a diastereomeric interaction with the enantiomers, leading to different retention times and allowing for their resolution and the determination of enantiomeric excess (ee).

Table 4: Gas Chromatography Conditions for Isomer Separation of 4-Methyl-2-phenyl-1,3-dioxolane

| Parameter | Condition 1 google.com | Condition 2 nist.gov | Condition 3 nist.gov |

|---|---|---|---|

| Column | DBWAX 60 N | DB-Wax | HP-5 |

| Stationary Phase | Polyethylene glycol | Polyethylene glycol (polar) | 5% Phenyl Methyl siloxane (non-polar) |

| Length | 60 m | 30 m | 60 m |

| Temperature Program | 60–240°C at 4°C/min | 40°C (5 min), then 4°C/min to 250°C (15 min) | 30°C (2 min), then 2°C/min to 260°C (28 min) |

| Carrier Gas | Not specified | Helium | Helium |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination (Implied)

The determination of the enantiomeric purity of a chiral compound is crucial, and chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for this purpose. For the compound this compound, which belongs to the trans diastereomeric pair, chiral HPLC is instrumental in separating it from its enantiomer, (2S,4S)-4-methyl-2-phenyl-1,3-dioxolane. This separation allows for the quantification of the enantiomeric excess (ee), a measure of the purity of the target enantiomer.

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, the principles of chiral chromatography for similar 1,3-dioxolane (B20135) structures provide a strong basis for its analysis. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for resolving a wide range of chiral compounds, including cyclic acetals.

The selection of the mobile phase is critical for achieving optimal separation. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a polar modifier, like isopropanol (B130326) or ethanol. The ratio of these solvents is meticulously optimized to balance retention times and resolution.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [|Area(2R,4R) – Area(2S,4S)| / (Area(2R,4R) + Area(2S,4S))] x 100

A high enantiomeric excess value indicates a high degree of purity of the (2R,4R) enantiomer. The successful separation of the enantiomers of a related compound, (2R,4R)-3d, using gas chromatography on a chiral stationary phase with distinct retention times for the enantiomers (30.1 min for (2R,4R) and 31.1 min for (2S,4S)), underscores the feasibility of such chromatographic resolutions for this class of compounds. mdpi.com

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Separation of 1,3-Dioxolane Analogs

| Parameter | Description |

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) |

| Mobile Phase | Hexane/Isopropanol mixtures (e.g., 90:10 v/v) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Expected Outcome | Baseline separation of (2R,4R) and (2S,4S) enantiomers |

Optical Rotation and Chiroptical Spectroscopy for Absolute Configuration Confirmation

While chiral chromatography can effectively separate enantiomers and determine their relative amounts, it does not directly reveal the absolute configuration of each enantiomer. For this, chiroptical methods such as optical rotation and circular dichroism (CD) spectroscopy are indispensable.

Optical Rotation

Optical rotation is the measurement of the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The specific rotation, [α]D, is a characteristic physical property of a chiral molecule under defined conditions (temperature, solvent, concentration, and wavelength). For this compound, a non-zero specific rotation value would be expected, and its sign (positive or negative) is a key indicator of its absolute configuration. While a specific experimentally determined value for this compound is not readily found in the literature, the measurement itself is a fundamental step in its characterization. For instance, the related chiral dioxolane, (2S,4S)-3d, has a reported specific rotation of [α]D20 +33.5 (c 0.83 in CH2Cl2). mdpi.com This highlights the utility of this technique in characterizing the stereochemistry of such molecules.

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light. Circular Dichroism (CD) spectroscopy is a prominent chiroptical technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum provides information about the spatial arrangement of the chromophores within the molecule.

For this compound, the phenyl group serves as a chromophore. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the stereocenters. By comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations for the (2R,4R) configuration, the absolute stereochemistry can be unequivocally assigned.

Vibrational Circular Dichroism (VCD) is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared radiation. VCD provides detailed information about the stereochemistry of the entire molecule, as it is sensitive to the vibrational modes of all chiral centers. The VCD spectrum of this compound would exhibit a unique pattern of positive and negative bands corresponding to its specific three-dimensional structure. Similar to CD, the comparison of the experimental VCD spectrum with theoretical calculations for the (2R,4R) enantiomer allows for a confident determination of its absolute configuration. The application of VCD has been demonstrated in monitoring the epimerization of chiral dioxolane derivatives, showcasing its sensitivity to stereochemical changes. nih.gov

Table 2: Chiroptical Methods for Absolute Configuration Confirmation

| Technique | Principle | Information Obtained |

| Optical Rotation | Measures the rotation of plane-polarized light. | Sign and magnitude of specific rotation ([α]D), indicative of absolute configuration. |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized UV-Vis light. | Information on the stereochemical environment of chromophores, allowing for absolute configuration assignment through comparison with theoretical calculations. |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light. | Detailed stereochemical information of the entire molecule, enabling definitive absolute configuration determination by comparison with computational models. |

Computational and Theoretical Studies on 4 Methyl 2 Phenyl 1,3 Dioxolane Systems

Quantum Chemical Calculations for Conformational Analysis

The three-dimensional structure of (2R,4R)-4-methyl-2-phenyl-1,3-dioxolane is not static; the five-membered dioxolane ring exhibits flexibility, leading to various conformations. Quantum chemical calculations are essential for identifying the most stable conformers and understanding the energy landscape of their interconversion.

The 1,3-dioxolane (B20135) ring is known to adopt non-planar conformations to relieve torsional strain. The two most commonly discussed conformations are the envelope (C_s symmetry) , where one atom is out of the plane of the other four, and the twist (C_2 symmetry) , where two atoms are displaced on opposite sides of the plane defined by the other three. For substituted dioxolanes, the substituents' positions (axial or equatorial-like) further differentiate the conformers' stability.

Quantum chemical methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), are employed to calculate the energies of these different conformations. nih.gov For the analogous 1,3-dioxane (B1201747) systems, extensive calculations have been performed. For instance, studies on 4-methyl-1,3-dioxane (B1663929) have shown that the potential energy surface contains a principal minimum corresponding to the equatorial chair conformer and local minima for the axial chair and various flexible forms. researchgate.net While dioxolanes have a five-membered ring, similar principles apply regarding the energetic preference for placing bulky substituents in pseudo-equatorial positions to minimize steric interactions.

In this compound, both the methyl and phenyl groups are substituents. Computational analysis would involve systematically rotating the phenyl group and allowing the ring to pucker to find all possible low-energy structures. The relative energies of these conformers can be calculated, and their populations at a given temperature can be estimated using the Boltzmann distribution. These calculations provide crucial information on the molecule's predominant shape, which influences its physical properties and reactivity.

Table 1: Illustrative Conformational Energy Data for Substituted Dioxanes (as an analogue) This table presents representative data for related 6-membered ring systems to illustrate the typical energy differences calculated by quantum chemical methods, as specific data for this compound is not readily available.

| Conformer of 1,3-Dioxane Derivative | Computational Method | Calculated Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| 2,5-twist vs. Chair (unsubstituted) | HF/6-31G(d) | 4.67 | researchgate.net |

| 2,5-twist vs. Chair (unsubstituted) | DFT/B3LYP | 5.19 | researchgate.net |

| 1,4-twist vs. 2,5-twist (unsubstituted) | HF/6-31G(d) | 1.36 | researchgate.net |

| Axial Chair vs. Equatorial Chair (4-methyl) | HF/STO-3G | 2.8-3.0 | researchgate.net |

Molecular Modeling of Stereoelectronic Effects on Reactivity and Selectivity

Stereoelectronic effects are orbital interactions that depend on the geometry of a molecule and can significantly influence its stability and reactivity. e-bookshelf.dewikipedia.org In dioxolane systems, key stereoelectronic effects include hyperconjugation and the anomeric effect. Molecular modeling allows for the visualization and quantification of these orbital interactions.

The anomeric effect, most famously described in pyranose rings, involves the donation of electron density from a lone pair on an oxygen atom into an adjacent anti-periplanar σ* anti-bonding orbital. In 1,3-dioxolanes, this involves interactions like n_O → σ_C-O or n_O → σ_C-H. These interactions stabilize specific conformations and can influence bond lengths and angles. For example, computational studies on 1,3-dioxanes have detailed the importance of hyperconjugative interactions such as n_O → σ*_C–Hax and homoanomeric effects in determining conformational preferences and bond lengths. figshare.comresearchgate.net

Molecular modeling can be used to analyze the natural bond orbitals (NBO) of this compound in its various conformations. This analysis quantifies the energy of the donor-acceptor interactions, revealing which stereoelectronic effects are most significant. These effects are crucial for understanding reactivity. For instance, the accessibility of a C-H bond for abstraction by a radical can be influenced by hyperconjugative weakening of that bond. acs.org Similarly, the selectivity of reactions at the acetal (B89532) carbon (C2) can be dictated by the orientation of the oxygen lone pairs and the resulting stabilization of transition states. nih.gov By modeling the transition states of potential reactions, chemists can understand how stereoelectronic effects steer the reaction toward a specific stereochemical outcome.

Prediction of Stereochemical Outcomes in Dioxolane-Mediated Reactions

Computational chemistry has become an increasingly powerful tool for predicting the stereochemical outcome of asymmetric reactions. nih.gov While this compound is a specific chiral molecule, dioxolanes in general are often used as chiral auxiliaries or protecting groups, where their inherent stereochemistry directs the outcome of a reaction at another site.

Predicting the stereochemical outcome involves modeling the potential transition states that lead to different stereoisomeric products. The energy of each transition state is calculated using high-level quantum chemical methods. According to transition state theory, the product that is formed through the lowest energy transition state will be the major product.

For a hypothetical reaction where this compound acts as a chiral directing group, the process would be as follows:

Reactant Modeling: Build 3D models of the reactant, including the dioxolane and the reacting partner.

Conformational Search: Perform a thorough conformational search for all relevant species to locate the lowest energy ground states.

Transition State Location: Identify and calculate the structures and energies of all plausible transition states leading to the different possible stereoisomeric products.

Energy Calculation: The relative free energies of the transition states (ΔG‡) are computed. The difference in these energies directly relates to the ratio of the products.

This approach allows for the rationalization of observed stereoselectivities and the in silico design of new reactions or catalysts with improved performance. dntb.gov.ua The accuracy of these predictions depends heavily on the chosen computational method and the ability to locate all relevant transition states. arxiv.org

Ab Initio and DFT Studies on Reaction Pathways and Intermediates

Understanding the detailed mechanism of a chemical reaction—the sequence of bond-making and bond-breaking events, and the nature of any intermediates—is fundamental to controlling its outcome. Ab initio and Density Functional Theory (DFT) methods are the primary computational tools for mapping out these reaction pathways. aalto.fi

For this compound, such studies could investigate several processes:

Formation: The acid-catalyzed reaction of (2R,3R)-1-phenyl-1,2-propanediol with benzaldehyde (B42025) to form the dioxolane. DFT calculations could elucidate the mechanism, involving protonation, nucleophilic attack, and cyclization, and determine the rate-limiting step. Studies on the formation of related 1,3-dioxanes from alkenes and formaldehyde (B43269) have successfully used MP2 and DFT methods to identify transition states and key intermediates. researchgate.netdaneshyari.com

Hydrolysis: The reverse reaction, where the acetal is cleaved. Computational studies can model the step-by-step pathway and explain the influence of pH on the reaction rate.

Reactions as a Chiral Auxiliary: If the dioxolane is used to control a reaction, DFT can be used to model the entire catalytic cycle or reaction sequence. This involves calculating the energies of all reactants, intermediates, transition states, and products along the reaction coordinate. researchgate.netresearchgate.net

These calculations produce an energy profile for the reaction pathway, showing the relative energies of all species involved. The height of the energy barriers (activation energies) determines the reaction rate, while the relative energies of intermediates and products determine the reaction's thermodynamics. Such detailed mechanistic insights are invaluable for optimizing reaction conditions and developing new synthetic methodologies.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-dioxane |

| 4-methyl-1,3-dioxane |

| (2R,3R)-1-phenyl-1,2-propanediol |

| Benzaldehyde |

| Formaldehyde |

Future Research Directions and Perspectives in 2r,4r 4 Methyl 2 Phenyl 1,3 Dioxolane Chemistry

Development of More Efficient and Sustainable Synthetic Routes

Traditional methods for synthesizing dioxolanes often rely on acid catalysis with the removal of water, which can present environmental and efficiency challenges. organic-chemistry.org Future research is focused on developing greener and more atom-economical synthetic protocols.

Key areas of development include:

Biocatalysis : Employing enzymes or whole-cell systems offers a highly selective and environmentally benign approach. Chemoenzymatic platforms, for instance, can be used for the stereoselective synthesis of chiral diol precursors, which are then converted to dioxolanes. researchgate.netrwth-aachen.denih.gov This approach often proceeds under mild conditions in aqueous media, reducing the need for harsh reagents and organic solvents.

Renewable Feedstocks : Research into synthesizing the diol precursor of (2R,4R)-4-methyl-2-phenyl-1,3-dioxolane from renewable resources is a critical sustainability goal. Lactic acid, which can be derived from biomass fermentation, is a potential green starting material for producing the necessary chiral 1,2-propanediol. acs.org

Alternative Energy Sources : The use of microwave irradiation and ultrasonication can significantly accelerate reaction times and improve yields in dioxolane synthesis, often under solvent-free conditions. researchgate.net These methods represent a more energy-efficient alternative to conventional heating.

Green Solvents : Moving away from traditional organic solvents like toluene (B28343) is a priority. Research is exploring the use of greener alternatives, such as bio-based solvents or even water, which align with the principles of sustainable chemistry. rsc.orglongdom.org Some protocols have demonstrated efficient dioxolane synthesis by using protic ionic liquids as recyclable catalysts in aqueous media. researchgate.net

| Method | Catalyst/Conditions | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Traditional Acetalization | Brønsted or Lewis acids (e.g., TsOH), Dean-Stark | Well-established, versatile | Harsh conditions, byproduct removal, solvent waste | organic-chemistry.org |

| Microwave-Assisted Synthesis | Acidic alumina, solvent-free | Rapid reaction times, high yields, reduced waste | Scalability can be an issue | researchgate.net |

| Biocatalysis/Chemoenzymatic | Enzymes (e.g., lyases, oxidoreductases) | High stereoselectivity, mild conditions, green | Enzyme stability and cost, substrate scope | researchgate.netrwth-aachen.de |

| Ionic Liquid Catalysis | Protic ionic liquids in water | Mild conditions, catalyst recyclability, high efficiency | Cost of ionic liquids, product separation | researchgate.net |

Exploration of Novel Catalytic Systems for Dioxolane-Based Transformations

Beyond its synthesis, this compound and related structures can participate in or be generated from various chemical transformations. The development of novel catalytic systems is key to unlocking new reactivity and applications.

Organocatalysis : The use of small organic molecules as catalysts offers a metal-free alternative for transformations involving dioxolanes. wikipedia.org Chiral amines and other organocatalysts can be employed in cascade reactions to construct complex molecular architectures that include the dioxolane moiety with high stereocontrol. acs.org

Photocatalysis : Visible-light-induced photoredox catalysis has emerged as a powerful tool in organic synthesis. escholarship.org Research into generating dioxolanyl radicals via photocatalysis could enable novel C-H functionalization and C-C bond-forming reactions, expanding the synthetic utility of the dioxolane ring beyond its traditional role as a protecting group. escholarship.orgnih.gov Studies on the photocatalytic degradation of related dioxane structures also suggest pathways for controlled transformations. researchgate.net

Hybrid Catalytic Systems : The combination of different catalytic modes, such as biocatalysis with organometallic catalysis, presents a promising frontier. researchgate.net Such systems could enable multi-step, one-pot syntheses where an enzyme creates a chiral diol that is subsequently converted into a dioxolane using a metal catalyst, all within a compatible solvent system. rwth-aachen.de

| Catalytic System | Description | Potential Application | Reference |

|---|---|---|---|

| Organocatalysis | Metal-free catalysis using small chiral organic molecules. | Asymmetric synthesis of complex dioxolane-containing structures. | wikipedia.org |

| Photoredox Catalysis | Uses visible light and a photocatalyst to generate radical intermediates. | Functionalization of the dioxolane ring via radical pathways. | escholarship.org |

| Bio-organometallic Catalysis | Combines the selectivity of enzymes with the reactivity of organometallic catalysts. | Integrated, multi-step syntheses of chiral dioxolanes in one pot. | researchgate.netrwth-aachen.de |

Advanced Structural Elucidation Techniques for Complex Chiral Dioxolane Derivatives

As this compound is incorporated into increasingly complex molecules, unambiguous determination of stereochemistry is paramount. Future research will rely on the application and development of advanced analytical methods.

Chiral Chromatography : Techniques like chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining enantiomeric purity. researchgate.netnih.gov The development of new chiral stationary phases will improve resolution and expand the range of analyzable derivatives.

Mass Spectrometry (MS) : While mass spectrometry is inherently "chirally blind," its coupling with chiral separation techniques is powerful. spectroscopyonline.com Furthermore, emerging methods in MS, such as those involving chiral tagging or ion mobility spectrometry, are being explored for direct chiral analysis without prior separation. nih.govtext2fa.ir

Vibrational Circular Dichroism (VCD) : VCD spectroscopy provides information about the absolute configuration of chiral molecules in solution. It is a powerful tool for assigning the stereochemistry of new, complex dioxolane derivatives, especially when single crystals for X-ray crystallography are not available. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift towards automated and continuous manufacturing processes in chemistry is a major trend. Integrating the synthesis of this compound and its derivatives into these platforms offers significant advantages.

Flow Chemistry : Performing dioxolane synthesis in continuous flow reactors can improve heat and mass transfer, enhance safety, and allow for straightforward scalability. This approach is particularly well-suited for photocatalytic and other fast reactions.

Automated Synthesis : Robotic platforms guided by artificial intelligence (AI) and machine learning (ML) can accelerate the discovery and optimization of reaction conditions for synthesizing chiral dioxolanes. chiralpedia.commit.edu These systems can autonomously perform numerous experiments, analyze the results, and iteratively refine parameters to maximize yield and selectivity, significantly reducing development time. nih.govsemanticscholar.orgnih.gov

Expanding the Scope of Asymmetric Applications in Target-Oriented Synthesis

The primary value of this compound lies in its application in asymmetric synthesis. wikipedia.org While its use as a protecting group for 1,2-diols is well-established, future research will focus on expanding its role as a powerful chiral controller in the synthesis of complex, high-value molecules.

Chiral Auxiliary : The fixed stereochemistry of the dioxolane can be used to direct the stereochemical outcome of reactions at other sites in a molecule. scielo.org.mxsigmaaldrich.com By temporarily incorporating this unit, chemists can control the formation of new stereocenters with high selectivity. wikipedia.orgresearchgate.net

Chiral Ligands for Catalysis : Dioxolane backbones can be incorporated into the structure of ligands for asymmetric metal catalysis. researchgate.net The well-defined stereochemistry of the dioxolane framework can create a specific chiral environment around a metal center, inducing high enantioselectivity in catalytic transformations. nih.govresearchgate.netmdpi.com

Synthesis of Natural Products : The synthesis of biologically active natural products often requires precise control over multiple stereocenters. Chiral building blocks like this compound will continue to be crucial starting materials and intermediates in these complex synthetic endeavors. researchgate.net

Q & A

Q. Table 1: Synthetic Methods Comparison

Basic: How is the stereochemical configuration of this compound confirmed experimentally?

Methodological Answer:

Stereochemical confirmation requires:

- NMR spectroscopy : Analysis of coupling constants (e.g., H and C NMR) to identify diastereotopic protons and carbons. For example, distinct chemical shifts for axial vs. equatorial substituents in the dioxolane ring .

- X-ray crystallography : Resolving absolute configuration via single-crystal diffraction, particularly for chiral intermediates .

- Optical rotation : Measuring specific rotation values to corroborate enantiomeric purity .

Advanced: What strategies resolve conflicting data on stereoselectivity in ring-opening reactions of this compound?

Methodological Answer:

Discrepancies in stereochemical outcomes (e.g., erythro vs. threo products) can arise from competing reaction pathways. Resolution strategies include:

- Control experiments : Comparing reactions under varying conditions (e.g., NBS in CCl₄ vs. H₂O) to isolate solvent or reagent effects .

- Computational modeling : Using density functional theory (DFT) to predict transition states and regiospecificity of dioxolenium ring intermediates .

- Isotopic labeling : Tracing O or deuterium in the dioxolane ring to map cleavage mechanisms .

Example : In NBS-mediated bromination, the absence of radical by-products (e.g., bromo esters) supports a cationic dioxolenium intermediate, ruling out free-radical pathways .

Advanced: How can researchers assess the selectivity of this compound derivatives as haem oxygenase (HO) inhibitors?

Methodological Answer:

To evaluate isoform selectivity (HO-1 vs. HO-2):

In vitro enzymatic assays : Measure IC₅₀ values using microsomal HO-1 (inducible) and HO-2 (constitutive) isoforms. For example, (2R,4R)-derivatives showed 0.6 mM IC₅₀ for HO-1 vs. 394 mM for HO-2 .

Cross-activity screening : Test against unrelated enzymes (e.g., nitric oxide synthase, soluble guanylate cyclase) to rule off-target effects .

Structural-activity relationship (SAR) : Modify substituents (e.g., imidazole groups) to correlate steric/electronic properties with selectivity .

Advanced: What catalytic systems enhance synthesis efficiency while minimizing by-products?

Methodological Answer:

Optimized systems include:

- Fe(III) porphyrins : Fe5F achieves >95% conversion in 3 hours with no detectable by-products. Key parameters: ambient temperature, aprotic solvents (e.g., dichloromethane) .

- Acid-free conditions : Using zeolites or immobilized catalysts to reduce side reactions (e.g., hydrolysis) during acetal formation .

Q. Table 2: Catalytic Performance

| Catalyst | Solvent | Time | By-Products | Validation Method |

|---|---|---|---|---|

| Fe5F porphyrin | Dichloromethane | 3h | None | GC-MS, NMR |

| HCl (homogeneous) | Toluene | 24h | Isomers | Chromatography |

Advanced: How is this compound utilized as a chiral auxiliary in asymmetric synthesis?

Methodological Answer:

Applications include:

- Diastereoselective alkylation : The dioxolane ring induces asymmetry in Grignard reactions, as seen in peptidomimetic γ-secretase inhibitor synthesis .

- Protecting group strategies : Chiral acetals improve enantioselectivity in multi-step syntheses (e.g., tert-butoxycarbonyl (Boc) protection) .

- Cleavage conditions : Mild acidic hydrolysis (e.g., HCl/THF) retains stereochemical integrity of the parent molecule .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.